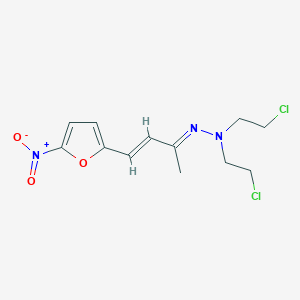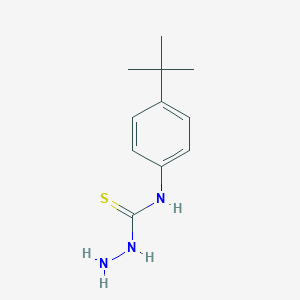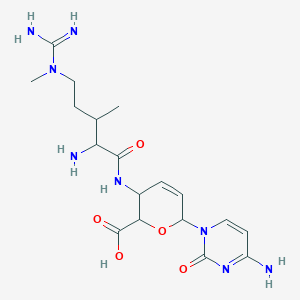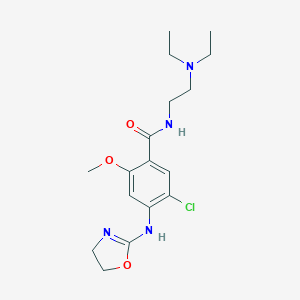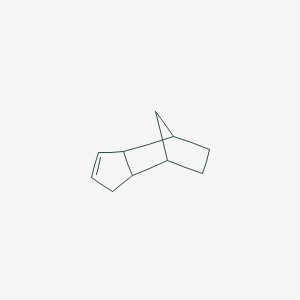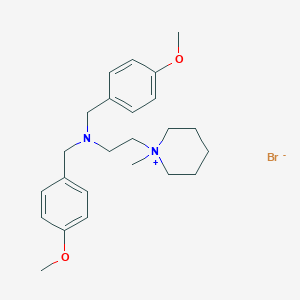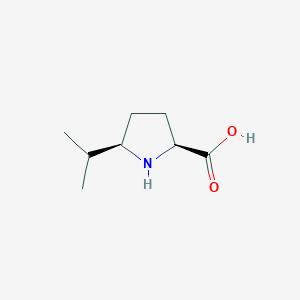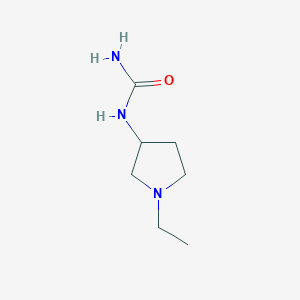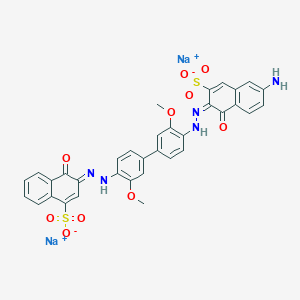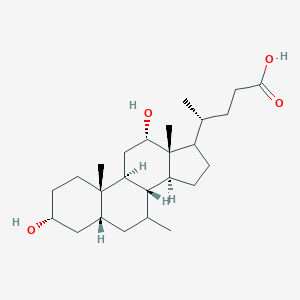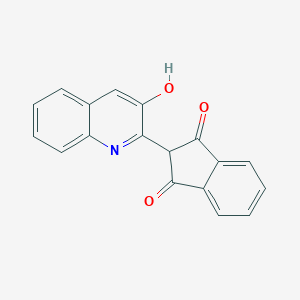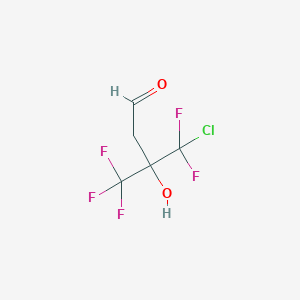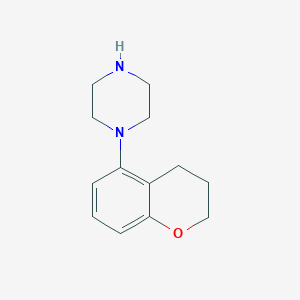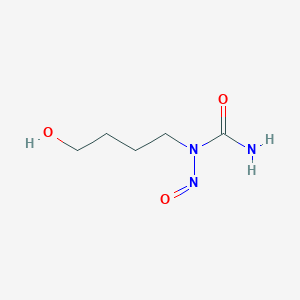
N-(4-Hydroxybutyl)-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxybutyl)-N-nitrosourea (HBNU) is a synthetic compound that belongs to the class of nitrosoureas. It is widely used in scientific research for its ability to induce DNA damage and cell death in cancer cells. HBNU is a potent alkylating agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs.
Mecanismo De Acción
N-(4-Hydroxybutyl)-N-nitrosourea is a potent alkylating agent that induces DNA damage by forming covalent bonds with DNA molecules. The formation of these bonds results in the cross-linking of DNA strands, which leads to the inhibition of DNA replication and transcription. This ultimately leads to cell death in cancer cells. This compound also induces cell death by activating the apoptotic pathway and inhibiting the anti-apoptotic pathway.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in animal models. This compound has been shown to have a high affinity for DNA molecules, which makes it a potent DNA-damaging agent. This compound has also been shown to induce oxidative stress in cancer cells, which contributes to its cytotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Hydroxybutyl)-N-nitrosourea is a potent and versatile compound that is widely used in scientific research. It is a well-established DNA-damaging agent that is commonly employed in preclinical studies to investigate the mechanism of action of anticancer drugs. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has a short half-life, which limits its use in in vivo studies.
Direcciones Futuras
N-(4-Hydroxybutyl)-N-nitrosourea has significant potential for future research. One area of research is the development of new this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the use of this compound in combination with other anticancer drugs to enhance their efficacy. This compound may also have potential as a therapeutic agent for the treatment of cancer. Further research is needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research to investigate the mechanism of action of anticancer drugs. This compound is a potent alkylating agent that induces DNA damage and cell death in cancer cells. It has significant potential for future research, including the development of new analogs and the use of this compound in combination with other anticancer drugs. This compound is a valuable tool for preclinical studies and may have potential as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
N-(4-Hydroxybutyl)-N-nitrosourea is synthesized by reacting 4-hydroxybutylamine with nitrosourea. The reaction takes place in the presence of a strong acid catalyst and yields this compound as a white crystalline solid. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-Hydroxybutyl)-N-nitrosourea is widely used in scientific research to investigate the mechanism of action of anticancer drugs. It is also used to induce DNA damage and cell death in cancer cells. This compound is commonly employed in preclinical studies to evaluate the efficacy of new anticancer drugs. It is also used in animal models to study the pharmacokinetics and pharmacodynamics of anticancer drugs.
Propiedades
Número CAS |
108278-69-9 |
|---|---|
Fórmula molecular |
C5H11N3O3 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(4-hydroxybutyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |
Clave InChI |
QCWHWSHWDMNXAP-UHFFFAOYSA-N |
SMILES |
C(CCO)CN(C(=O)N)N=O |
SMILES canónico |
C(CCO)CN(C(=O)N)N=O |
Otros números CAS |
108278-69-9 |
Sinónimos |
N-(4-Hydroxybutyl)-N-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
